3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione

polymorphism crystal engineering squaramide synthesis

3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione (CAS 1132827-62-3) is a squaric acid mono-amide mono-ester that serves as a direct precursor to potent antimycobacterial squaramides, including the ATP synthase inhibitor SQ31f. The compound exists as two concomitant polymorphs – a monoclinic block form (3‑I) and a triclinic needle form (3‑II) – with distinct crystal packing and hydrogen‑bonded dimer motifs, which can influence dissolution rate and subsequent reactivity.

Molecular Formula C12H9NO5
Molecular Weight 247.20 g/mol
Cat. No. B14914942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione
Molecular FormulaC12H9NO5
Molecular Weight247.20 g/mol
Structural Identifiers
SMILESCOC1=C(C(=O)C1=O)NC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C12H9NO5/c1-16-12-9(10(14)11(12)15)13-6-2-3-7-8(4-6)18-5-17-7/h2-4,13H,5H2,1H3
InChIKeyIJSHNLQYMQZAQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione: A Key Squaramide Precursor for Antimycobacterial Drug Discovery


3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione (CAS 1132827-62-3) is a squaric acid mono-amide mono-ester that serves as a direct precursor to potent antimycobacterial squaramides, including the ATP synthase inhibitor SQ31f [1]. The compound exists as two concomitant polymorphs – a monoclinic block form (3‑I) and a triclinic needle form (3‑II) – with distinct crystal packing and hydrogen‑bonded dimer motifs, which can influence dissolution rate and subsequent reactivity [2]. Commercial material is typically supplied at ≥98% purity (HPLC) .

Why Generic Squaric Acid Derivatives Cannot Replace 3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione in Antimycobacterial Squaramide Synthesis


Simple substitution with other squaric acid mono‑esters (e.g., dimethyl squarate or 3‑amino‑4‑methoxycyclobut‑3‑ene‑1,2‑dione) fails to reproduce the specific reactivity and polymorphic control required for high‑yielding conversion to the antimycobacterial squaramide SQ31f. The benzo[d][1,3]dioxol‑5‑ylamino moiety imparts a unique hydrogen‑bonding pattern that directs the formation of R₂²(10) dimers in the solid state, and the concomitant polymorphism (3‑I vs 3‑II) directly affects dissolution kinetics and the rate of nucleophilic displacement at the methoxy position [1]. Without this precise substitution, the downstream squaramide formation is less efficient and may yield undesirable polymorphic mixtures that complicate purification [2].

Quantitative Differentiation of 3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione from Analogous Squaric Acid Building Blocks


Concomitant Polymorphism: Monoclinic Form 3‑I vs. Triclinic Form 3‑II Controls Dissolution and Reactivity

The compound crystallizes as two concomitant polymorphs: monoclinic 3‑I (space group P2₁/c, Z = 8, Z′ = 2) forms block‑shaped crystals, while triclinic 3‑II (space group P‾1, Z = 4, Z′ = 2) forms needles [1]. The calculated densities differ by 0.04 g·cm⁻³ (3‑I: 1.52 g·cm⁻³; 3‑II: 1.48 g·cm⁻³), and the hydrogen‑bonded R₂²(10) dimers are crystallographically unique in 3‑I but exhibit Cᵢ symmetry in 3‑II, leading to distinct dissolution profiles [1]. In contrast, the closely related precursor dimethyl squarate (3,4‑dimethoxycyclobut‑3‑ene‑1,2‑dione) is not reported to exhibit polymorphism, limiting control over solid‑state reactivity.

polymorphism crystal engineering squaramide synthesis

Superior Synthetic Efficiency to the Antimycobacterial Squaramide SQ31f

Displacement of the methoxy group by an appropriate amine yields the antimycobacterial squaramide SQ31f in a single step without requiring protection/deprotection sequences [1]. The overall yield from the title compound to SQ31f is reported to be >80%, compared with <50% when using the symmetrical dimethyl squarate route that requires sequential amination and chromatographic separation of regioisomers [2]. SQ31f inhibits M. abscessus growth with an MIC₉₀ of 0.8 µM and depletes whole‑cell ATP by >90% at 1× MIC within 4 h [1].

antimycobacterial ATP synthase squaramide

Defined Hydrogen‑Bonding Motif Ensures Predictable Supramolecular Assembly

Both polymorphs form robust R₂²(10) dimers via N–H···O=C hydrogen bonds, with donor–acceptor distances of 2.85 Å (3‑I) and 2.89 Å (3‑II) [1]. DFT calculations confirm that the free molecule prefers a nearly planar conformation, which pre‑organizes the system for dimerization [1]. By comparison, the 3‑amino‑4‑methoxy analog lacks the extended aromatic surface and shows weaker dimerization (donor–acceptor distance >3.0 Å), leading to less ordered crystal packing and variable dissolution behavior.

hydrogen bonding crystal engineering supramolecular chemistry

High Chemical Purity Reduces Side‑Product Formation During Squaramide Synthesis

Commercial batches of the title compound are routinely supplied at ≥98% purity (HPLC) . In contrast, the structurally similar intermediate 3‑amino‑4‑methoxycyclobut‑3‑ene‑1,2‑dione is typically available at only 95% purity, with the 3% impurity being the symmetrical diamino derivative that competes in subsequent amination steps . The higher purity of the target compound minimizes the formation of the inactive bis‑(benzo[d][1,3]dioxol‑5‑ylamino) side product, which can be difficult to separate from the desired unsymmetrical squaramide.

purity squaramide quality control

Optimal Use Cases for 3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione in Antimycobacterial Drug Discovery and Crystal Engineering


Regioselective Synthesis of Unsymmetrical Squaramide ATP Synthase Inhibitors

The compound is the direct precursor to SQ31f and related antimycobacterial squaramides. Its pre‑installed benzo[d][1,3]dioxol‑5‑ylamino group ensures complete regiochemical control during the second amination, avoiding the statistical mixtures obtained from symmetrical squarate esters [1]. This is particularly valuable when synthesizing focused libraries for structure‑activity relationship (SAR) studies targeting the mycobacterial F₁FO‑ATP synthase.

Polymorph‑Controlled Solid‑State Reactivity Studies

Because the compound crystallizes as two concomitant polymorphs (3‑I and 3‑II) with distinct crystal densities and hydrogen‑bonding motifs, it serves as an ideal model system for investigating the influence of solid form on nucleophilic substitution kinetics [2]. Researchers can deliberately seed crystallization to obtain a single polymorph and then quantitatively correlate dissolution rate or reaction half‑life with polymorph identity.

Quality‑by‑Design (QbD) Intermediate for GMP Synthesis

The commercial availability at ≥98% purity, combined with the well‑characterized polymorphism, makes this compound suitable as a registered starting material in GMP manufacturing of investigational antimycobacterial agents. The defined crystal forms allow for robust analytical methods (XRPD, DSC) to monitor polymorph consistency across batches, a critical requirement for regulatory filings [2].

Supramolecular Chemistry and Co‑Crystal Engineering

The robust R₂²(10) hydrogen‑bonded dimer motif provides a predictable supramolecular synthon that can be exploited in co‑crystal design. The benzo[d][1,3]dioxol‑5‑ylamino group offers additional π‑stacking interactions, enabling the construction of multi‑component crystals with tailored solubility or mechanical properties for formulation development.

Quote Request

Request a Quote for 3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.